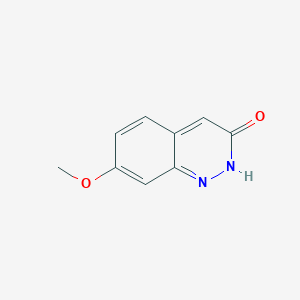
7-Methoxycinnolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxycinnolin-3-ol is a heterocyclic compound with the molecular formula C9H8N2O2 It belongs to the cinnoline family, which is characterized by a fused benzene and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxycinnolin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methoxyacetaldehyde in the presence of a base, followed by cyclization to form the cinnoline core. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.
化学反応の分析
Types of Reactions: 7-Methoxycinnolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
科学的研究の応用
7-Methoxycinnolin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research has shown potential for its use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Methoxycinnolin-3-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to therapeutic effects. For example, its anticancer activity could be attributed to the inhibition of DNA synthesis or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
7-Methoxycinnolin-4-ol: Another cinnoline derivative with similar structural features but different chemical properties.
Quinoline: A related heterocyclic compound with a fused benzene and pyridine ring system, widely used in medicinal chemistry.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring system.
Uniqueness: 7-Methoxycinnolin-3-ol is unique due to its specific substitution pattern and the presence of a methoxy group at the 7-position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other cinnoline derivatives and related compounds.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
7-methoxy-2H-cinnolin-3-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-3-2-6-4-9(12)11-10-8(6)5-7/h2-5H,1H3,(H,11,12) |
InChIキー |
JFGDYCNIGSSGPL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NNC(=O)C=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




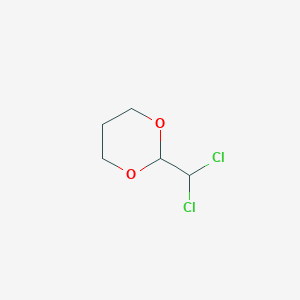
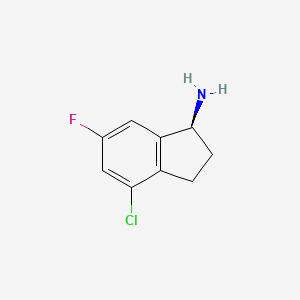

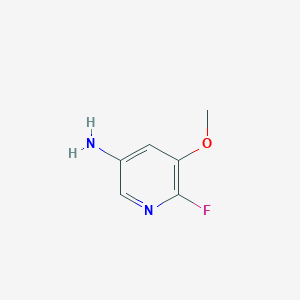
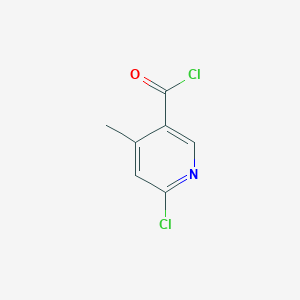
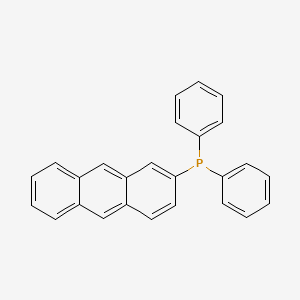
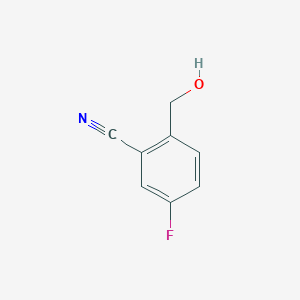
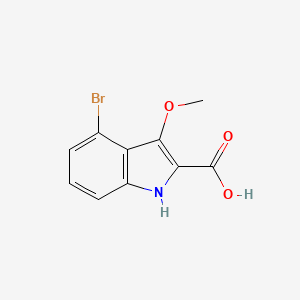
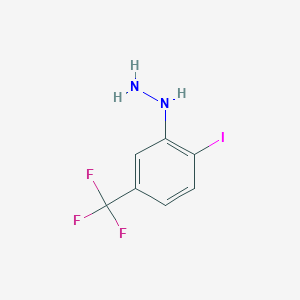

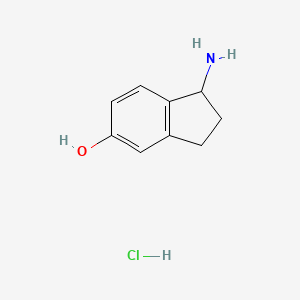
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
